
2,5-Dimethoxyhydroquinone diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxyhydroquinone diacetate is an organic compound that belongs to the class of hydroquinones Hydroquinones are a type of phenol derivative characterized by the presence of two hydroxyl groups attached to a benzene ring In this specific compound, the hydroxyl groups are replaced by methoxy groups, and the compound is further acetylated to form diacetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyhydroquinone diacetate typically involves the acetylation of 2,5-dimethoxyhydroquinone. One common method is the reaction of 2,5-dimethoxyhydroquinone with acetic anhydride in the presence of an acidic catalyst. The reaction proceeds as follows:
Starting Material: 2,5-dimethoxyhydroquinone
Reagent: Acetic anhydride
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Reaction Conditions: The reaction mixture is heated to facilitate the acetylation process.
The product, this compound, is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of acetic anhydride to a reactor containing 2,5-dimethoxyhydroquinone and an acidic catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxyhydroquinone diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the diacetate back to the corresponding hydroquinone derivative.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
DMHQDA is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation and functionalization reactions makes it valuable in synthetic pathways.
- Oxidation Reactions : DMHQDA can be oxidized to form quinones, which are important in the synthesis of dyes and pharmaceuticals.
- Functionalization : The compound can participate in electrophilic aromatic substitutions, allowing for the introduction of various functional groups into aromatic systems.
Pharmaceutical Applications
The pharmaceutical industry exploits DMHQDA for its potential therapeutic properties.
- Antioxidant Activity : Studies have shown that DMHQDA exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Drug Development : DMHQDA derivatives are being explored for their potential use in drug formulations aimed at treating conditions such as cancer and neurodegenerative disorders due to their ability to modulate biological pathways .
Material Science
In material science, DMHQDA is investigated for its role in polymer chemistry and nanotechnology.
- Polymer Synthesis : The compound can be used as a monomer or cross-linking agent in the production of polymers with enhanced thermal and mechanical properties.
- Nanocomposites : Research indicates that incorporating DMHQDA into nanocomposite materials can improve their electrical and thermal conductivity, making them suitable for electronic applications.
Case Studies
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyhydroquinone diacetate involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It may also interact with enzymes and proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Hydroquinone, 2,5-dimethoxy-: The non-acetylated form of the compound.
Hydroquinone, 2,5-diacetoxy-: Another acetylated derivative with different substitution patterns.
1,4-Diacetoxybenzene: A structurally similar compound with acetoxy groups at different positions.
Uniqueness
2,5-Dimethoxyhydroquinone diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
14786-37-9 |
---|---|
Molecular Formula |
C12H14O6 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(4-acetyloxy-2,5-dimethoxyphenyl) acetate |
InChI |
InChI=1S/C12H14O6/c1-7(13)17-11-5-10(16-4)12(18-8(2)14)6-9(11)15-3/h5-6H,1-4H3 |
InChI Key |
MTULFFCSNLBUSM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
Synonyms |
2,5-Dimethoxy-1,4-benzenediol diacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.